1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
piperidin-1-yl-[4-(piperidin-4-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(20-12-2-1-3-13-20)16-4-6-17(7-5-16)22-14-15-8-10-19-11-9-15/h4-7,15,19H,1-3,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRGAWOBDOBBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Piperidinylpiperidine Intermediate
A key intermediate, 4-piperidinylpiperidine, is prepared by a sequence involving:
Reduction of 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine: This step employs a reducing agent added in batches to the tetrahydropyridine intermediate, followed by extraction with organic solvents and evaporation to yield 1-benzyl-4-piperidinylpiperidine.
Catalytic hydrogenolysis to remove the benzyl protecting group: The benzyl-protected intermediate is subjected to catalytic hydrogenation in the presence of a catalyst and solvent under heating. After reaction completion, filtration, solvent removal, and treatment with hydrogen chloride gas yield 4-piperidinylpiperidine dihydrochloride salt by recrystallization.
Synthesis of Benzoylpiperidine Fragment
The benzoylpiperidine core is synthesized by:
N-Acetylation of free piperidine amino group: The free amino group on piperidine is acetylated using acetic anhydride and pyridine under reflux conditions (~140 °C for 2 hours) to prevent side reactions in subsequent steps.
Conversion of isonipecotic acid to acyl chloride: Treatment with thionyl chloride in anhydrous 1,2-dichloroethane at 60 °C for 4 hours converts the acid to the reactive acyl chloride intermediate.
Friedel-Crafts acylation: The acyl chloride undergoes Friedel-Crafts acylation with the substituted aromatic ring in the presence of aluminum trichloride and anhydrous solvent at 90 °C overnight, forming the benzoylpiperidine fragment.
Installation of Piperidin-4-ylmethoxy Substituent
Etherification: The phenolic hydroxyl group on the aromatic ring is reacted with 4-(piperidin-4-yl)methyl halide (e.g., bromide) in the presence of base (such as sodium phenoxide) in anhydrous ethanol to form the piperidin-4-ylmethoxy linkage.
N-Alkylation and acylation steps: Subsequent N-alkylation of the piperidine nitrogen with appropriate alkyl halides and acylation with benzoyl chloride derivatives are performed to install the full substituent pattern.
Formation of Hydrochloride Salt
- The final compound is converted to the hydrochloride salt by bubbling hydrogen chloride gas through a solution of the free base in an organic solvent, followed by filtration and recrystallization to yield the stable hydrochloride salt.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
The use of protecting groups such as benzyl and tert-butoxycarbonyl (Boc) is critical to control regioselectivity and avoid side reactions during multi-step synthesis.
Reduction steps employing lithium aluminum hydride or catalytic hydrogenation provide high yields of amine intermediates but require careful control of reaction conditions to prevent over-reduction or decomposition.
Friedel-Crafts acylation conditions are optimized to balance reactivity and selectivity, using anhydrous solvents and controlled temperatures to maximize yield of the benzoylpiperidine fragment.
Conversion to hydrochloride salts enhances compound stability and facilitates purification by precipitation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Antidepressant Effects : Some studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : The compound's ability to affect pain pathways is under investigation, potentially providing new avenues for pain management therapies.
Neuropharmacology
The compound may influence central nervous system (CNS) activity, making it relevant for research into neurodegenerative diseases and psychiatric disorders. Its ability to cross the blood-brain barrier could enhance its efficacy as a CNS-active agent.
Chemical Biology
Due to its unique molecular structure, this compound can serve as a probe in chemical biology studies aimed at understanding receptor-ligand interactions and cellular signaling pathways.
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives are widely explored in medicinal chemistry and materials science. Below is a systematic comparison of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride with structurally related compounds:
Structural and Functional Group Variations
Physicochemical and Pharmacological Comparisons
- Lipophilicity : Compounds with aromatic substituents (e.g., diphenylmethoxy, benzoyl) exhibit higher lipophilicity, impacting membrane permeability. The diphenylmethoxy analog (303.83 g/mol) is less polar than the benzoyl-piperidine target compound .
- Bioactivity: Substituent bulk and electronic effects influence receptor interactions. For example, bulky groups like diphenylmethoxy or benzylsulfonyl (in unrelated analogs) enhance acetylcholinesterase inhibition , while electron-withdrawing groups (e.g., cyano) may improve binding specificity .
- Safety Profiles: Limited toxicological data are available. The diphenylmethoxy derivative is flagged for acute toxicity, while the triazole-containing analog is marked as an irritant .
Biological Activity
1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, a compound with the chemical formula C₁₈H₂₇ClN₂O₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Structure : The compound features a piperidine ring and a benzoyl moiety, which are known to contribute to its biological activity.
- Molecular Weight : 312.88 g/mol
- CAS Number : 1332529-65-3
This compound is hypothesized to interact with various biological targets, primarily through modulation of neurotransmitter systems and potential anti-tumor activity.
Key Mechanisms:
- Inhibition of Tumor Growth : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, suggesting that this compound may exhibit similar properties. For instance, derivatives of piperidine have demonstrated potent antitumor activity against HepG2 cells by modulating cyclin-dependent pathways .
Antitumor Activity
Research indicates that derivatives of piperidine compounds can exhibit significant antitumor effects. A study evaluating N-(piperidine-4-yl)benzamide derivatives found that certain compounds induced cell cycle arrest and apoptosis in cancer cell lines, with IC50 values as low as 0.25 µM against HepG2 cells .
Neurotransmitter Modulation
The structural similarity of this compound to other known psychoactive compounds suggests potential activity in modulating neurotransmitter transporters. A computational study highlighted the selectivity of similar compounds for human monoamine transporters (DAT, NET, SERT), which are critical in treating mood disorders .
Case Studies
- Antitumor Efficacy : In a recent study, a series of piperidine derivatives were synthesized and evaluated for their antitumor properties. Compound 47 from this series showed significant inhibition of cell proliferation in HepG2 cells through a p53/p21-dependent pathway .
- Inflammatory Response Modulation : Another study indicated that structural modifications in piperidine compounds could lead to effective NLRP3 inflammasome inhibition, suggesting anti-inflammatory properties that could be relevant for treating chronic inflammatory diseases .
Data Table
| Compound Name | Activity Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 47 | Antitumor | 0.25 | Induces cell cycle arrest via p53/p21 pathway |
| NLRP3 Inhibitor | Anti-inflammatory | 10 | Inhibits IL-1β release in macrophages |
Q & A
Q. How can inconsistent yields during hydrochloride salt precipitation be troubleshooted?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
